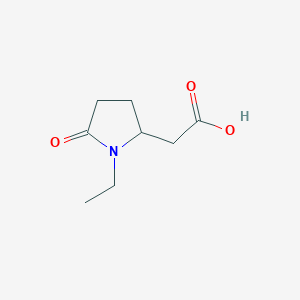

2-(1-Ethyl-5-oxopyrrolidin-2-yl)acetic acid

Description

2-(1-Ethyl-5-oxopyrrolidin-2-yl)acetic acid is a chemical compound with the molecular formula C8H13NO3 and a molecular weight of 171.19 g/mol . It is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is often used in research and industrial applications due to its unique chemical properties.

Properties

IUPAC Name |

2-(1-ethyl-5-oxopyrrolidin-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-2-9-6(5-8(11)12)3-4-7(9)10/h6H,2-5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BABFDJDHGVJREU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(CCC1=O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethyl-5-oxopyrrolidin-2-yl)acetic acid typically involves the condensation of 2-pyrrole formaldehyde with acetic acid in an equimolar ratio . This reaction produces 2-ethoxycarbonyl pyrrole, which is then oxidized to yield the desired product . The reaction conditions often include the use of a suitable oxidizing agent and controlled temperature to ensure the desired product’s purity and yield.

Industrial Production Methods

In industrial settings, the production of 2-(1-Ethyl-5-oxopyrrolidin-2-yl)acetic acid may involve large-scale batch reactions with optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through recrystallization or chromatography to achieve the required purity levels for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethyl-5-oxopyrrolidin-2-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(1-Ethyl-5-oxopyrrolidin-2-yl)acetic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

Industry: It is used in the production of various chemicals and materials due to its versatile reactivity

Mechanism of Action

The mechanism of action of 2-(1-Ethyl-5-oxopyrrolidin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring in the compound can interact with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2-(1-Ethyl-5-oxopyrrolidin-2-yl)acetic acid can be compared with other similar compounds, such as:

Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.

Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups.

Prolinol: A derivative with a hydroxyl group on the pyrrolidine ring.

These compounds share the pyrrolidine ring structure but differ in their functional groups and reactivity, making 2-(1-Ethyl-5-oxopyrrolidin-2-yl)acetic acid unique in its applications and properties.

Biological Activity

2-(1-Ethyl-5-oxopyrrolidin-2-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications, supported by relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring, which is known for its diverse reactivity and biological significance. The presence of an acetic acid moiety enhances its solubility and interaction with biological systems.

| Property | Description |

|---|---|

| Molecular Formula | C₇H₁₁NO₃ |

| Pyrrolidine Ring | Contributes to various pharmacological effects |

| Acetic Acid Moiety | Enhances solubility and biological interactions |

2-(1-Ethyl-5-oxopyrrolidin-2-yl)acetic acid has been shown to interact with various enzymes and proteins, which can influence neurotransmitter synthesis and degradation. This interaction suggests potential applications in neuropharmacology, particularly in the modulation of neural pathways associated with cognitive functions.

Cellular Effects

Research indicates that this compound affects multiple cell types by modulating cell signaling pathways and gene expression. For instance, it has demonstrated amnesia-reversal activity in animal models, indicating its potential role in enhancing cognitive function.

The molecular mechanism involves binding interactions with specific biomolecules, leading to enzyme inhibition or activation. The unique structural characteristics allow it to influence various biochemical processes:

- Enzyme Interaction : The compound may inhibit or activate enzymes involved in neurotransmission.

- Gene Expression Modulation : It can alter the expression of genes related to neural function.

Anticancer Activity

In vitro studies have assessed the anticancer properties of 2-(1-Ethyl-5-oxopyrrolidin-2-yl)acetic acid derivatives, particularly against A549 human lung adenocarcinoma cells. These studies utilized MTT assays to evaluate cell viability post-treatment.

| Compound | Viability (%) | Statistical Significance (p-value) |

|---|---|---|

| 2-(1-Ethyl-5-oxopyrrolidin-2-yl)acetic acid | 66% | p < 0.05 |

| Cisplatin (Control) | 30% | - |

The results indicated that the compound exhibited a significant reduction in cell viability compared to untreated controls, demonstrating its potential as an anticancer agent .

Antimicrobial Activity

The compound's antimicrobial properties have also been explored, particularly against multidrug-resistant strains of Staphylococcus aureus. Preliminary findings suggest that derivatives of 2-(1-Ethyl-5-oxopyrrolidin-2-yl)acetic acid may possess selective antimicrobial activity, making them candidates for further development in combating resistant pathogens .

Case Studies

- Neuropharmacological Effects : A study indicated that treatment with 2-(1-Ethyl-5-oxopyrrolidin-2-yl)acetic acid improved memory retention in rodent models subjected to amnesia-inducing conditions.

- Anticancer Efficacy : In a comparative study with established chemotherapeutics, the compound showed promising results in reducing tumor cell viability while maintaining lower toxicity levels in non-cancerous cells.

Q & A

Q. What are the recommended synthetic routes for 2-(1-Ethyl-5-oxopyrrolidin-2-yl)acetic acid, and how can reaction conditions be optimized?

The synthesis of pyrrolidinone derivatives typically involves nucleophilic substitution or cyclization reactions. For example, 2-(1H-pyrrol-2-yl)acetic acid is synthesized via reaction of pyrrole with chloroacetic acid under basic conditions (e.g., NaOH in ethanol) . For 2-(1-Ethyl-5-oxopyrrolidin-2-yl)acetic acid, a plausible route involves alkylation of a pyrrolidinone precursor with ethyl bromide, followed by acetic acid side-chain introduction. Optimization includes controlling pH (8–10), temperature (50–70°C), and solvent polarity to enhance yield and reduce side products. Characterization via NMR (e.g., δ 1.2 ppm for ethyl CH3) and LC-MS is critical for validation .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

- 1H/13C NMR : Identify ethyl group protons (triplet at δ 1.2 ppm, quartet at δ 3.4 ppm) and carbonyl signals (δ 170–175 ppm for the ketone and carboxylic acid).

- IR Spectroscopy : Confirm carbonyl stretches (~1700 cm⁻¹ for 5-oxo-pyrrolidinone and ~1720 cm⁻¹ for acetic acid).

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]+) and fragmentation patterns.

- X-ray Crystallography (if crystalline): Resolve stereochemistry and confirm the lactam ring conformation .

Q. What are the key physicochemical properties influencing experimental handling?

- Solubility : Polar aprotic solvents (DMF, DMSO) enhance solubility due to the carboxylic acid and lactam groups.

- Stability : Hydrolytic degradation of the lactam ring may occur under strong acidic/basic conditions. Store at 2–8°C in inert atmospheres.

- pKa : The carboxylic acid group has an estimated pKa ~4.5, requiring buffered solutions (pH 6–8) for biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

Discrepancies often arise from metabolic instability or poor bioavailability. To address this:

- Perform metabolic profiling using liver microsomes to identify degradation pathways (e.g., cytochrome P450 oxidation).

- Use pro-drug strategies (e.g., esterification of the carboxylic acid) to improve membrane permeability.

- Conduct pharmacokinetic studies (e.g., IV/PO dosing in rodents) to calculate AUC and half-life .

Q. What experimental designs are recommended for analyzing environmental stability and degradation products?

- Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, and hydrolytic conditions (0.1M HCl/NaOH).

- HPLC-MS Monitoring : Track degradation kinetics and identify byproducts (e.g., ring-opened derivatives or decarboxylated products).

- QbD Approach : Use factorial designs to model stability as a function of pH, temperature, and humidity .

Q. How can impurities in synthesized batches be quantified and controlled to meet pharmacopeial standards?

- HPLC-UV/ELSD : Develop a gradient method (C18 column, 0.1% TFA in water/acetonitrile) to separate impurities.

- Reference Standards : Use EP/USP-grade impurities (e.g., unreacted starting materials, ethylated byproducts) for calibration .

- Acceptance Criteria : Set thresholds per ICH Q3A guidelines (e.g., ≤0.15% for unknown impurities) .

Q. What strategies mitigate challenges in stereochemical control during synthesis?

- Chiral Catalysis : Use asymmetric hydrogenation or organocatalysts to enforce desired stereochemistry at the pyrrolidinone ring.

- Dynamic Kinetic Resolution : Combine racemization and selective crystallization for enantiopure yields.

- Circular Dichroism (CD) : Confirm enantiomeric excess (ee) post-synthesis .

Methodological Tables

Q. Table 1. Stability Study Conditions

| Factor | Test Range | Analytical Method | Key Metrics |

|---|---|---|---|

| Temperature | 25°C, 40°C, 60°C | HPLC-MS | Degradation rate (k) |

| pH | 2.0, 7.4, 10.0 | NMR/FTIR | Structural integrity |

| Light Exposure | UV (254 nm), 48 hrs | UV-Vis Spectroscopy | Photodegradation % |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.